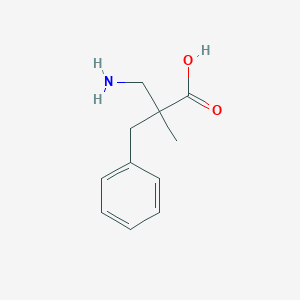

3-Amino-2-benzyl-2-methylpropanoic acid

Vue d'ensemble

Description

3-Amino-2-benzyl-2-methylpropanoic acid is a compound belonging to the class of β-amino acids, specifically a γ-substituted β-amino acid. β-amino acids are characterized by the presence of an additional methylene group compared to α-amino acids, which provides them with unique conformational flexibility and resistance to enzymatic degradation

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-benzyl-2-methylpropanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 2-methylpropanoic acid, with benzylamine under controlled conditions. The reaction typically requires a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable feedstocks, can be incorporated to make the process more environmentally friendly .

Analyse Des Réactions Chimiques

Types of Reactions

3-Amino-2-benzyl-2-methylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles under appropriate conditions.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed for substitution reactions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of various substituted benzyl derivatives.

Applications De Recherche Scientifique

3-Amino-2-benzyl-2-methylpropanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of peptidomimetics and other complex organic molecules due to its unique structural properties.

Biology: Studied for its potential role in enzyme inhibition and protein-protein interactions.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3-Amino-2-benzyl-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as altered metabolic pathways or changes in cellular signaling.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Aminoisobutyric acid: Another β-amino acid with similar structural properties but different functional groups.

β-Alanine: A naturally occurring β-amino acid with distinct biological functions and applications.

Uniqueness

3-Amino-2-benzyl-2-methylpropanoic acid stands out due to its γ-substitution, which provides additional conformational flexibility and resistance to enzymatic degradation. This makes it particularly valuable in the synthesis of peptidomimetics and other complex molecules.

Activité Biologique

3-Amino-2-benzyl-2-methylpropanoic acid (ABMPA) is a synthetic compound characterized by its unique molecular structure, which includes an amino group, a benzyl group, and a branched propanoic acid backbone. This structural complexity contributes to its potential biological activities, particularly in metabolic regulation and therapeutic applications.

- Molecular Formula : C₁₁H₁₅NO₂

- Molecular Weight : 193.24 g/mol

The compound's unique features make it a versatile candidate for various chemical applications and biological studies.

Metabolic Effects

Recent studies indicate that ABMPA may play a significant role in regulating fat metabolism. It has been shown to:

- Induce Browning of White Fat : ABMPA promotes the conversion of white adipose tissue to brown adipose tissue, enhancing thermogenesis and energy expenditure .

- Enhance β-Oxidation : The compound stimulates fatty acid oxidation in liver cells, contributing to improved metabolic health and potentially reducing obesity-related complications .

Insulin Sensitivity and Cholesterol Regulation

ABMPA has been linked to improved insulin sensitivity, which is crucial for glucose metabolism. Additionally, it may assist in cholesterol regulation, although the precise mechanisms remain to be fully elucidated.

Cardiometabolic Risk Factors

Research suggests that ABMPA is inversely correlated with cardiometabolic risk factors. Its administration in animal models demonstrated a reduction in body fat and an improvement in glucose tolerance as measured by intraperitoneal glucose tolerance tests (IPGTT) .

The biological activity of ABMPA is thought to involve several mechanisms:

- Interaction with Metabolic Pathways : ABMPA may influence key metabolic pathways involved in fat metabolism and energy expenditure.

- Regulation of Gene Expression : The compound affects the expression of genes associated with thermogenesis and β-oxidation .

- Potential Anti-inflammatory Effects : While not extensively studied, there are indications that ABMPA may modulate inflammatory responses, which can impact metabolic health .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Amino-2-methylpropanoic acid | C₄H₉NO₂ | Simplest form without benzyl group |

| 4-Aminobenzoic acid | C₇H₈N₂O₂ | Contains an amino group on a benzene ring |

| N-Benzylglycine | C₉H₁₁NO₂ | Benzyl group attached to glycine |

| This compound | C₁₁H₁₅NO₂ | Unique structure with enhanced biological activity |

Case Studies

- Animal Model Studies : In mice treated with ABMPA, significant decreases in body fat percentage were observed alongside increased oxygen consumption and energy expenditure without changes in activity levels or food intake. These findings highlight the compound's potential for weight management and metabolic health improvement .

- Glucose Tolerance Tests : Mice subjected to IPGTT after ABMPA treatment showed markedly improved glucose tolerance, suggesting beneficial effects on insulin sensitivity and overall metabolic function .

Propriétés

IUPAC Name |

2-(aminomethyl)-2-methyl-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(8-12,10(13)14)7-9-5-3-2-4-6-9/h2-6H,7-8,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBTWIFVVMOWCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)(CN)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.